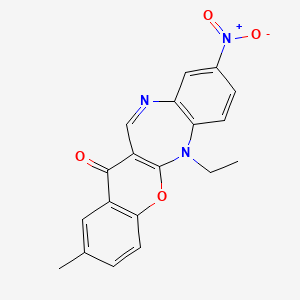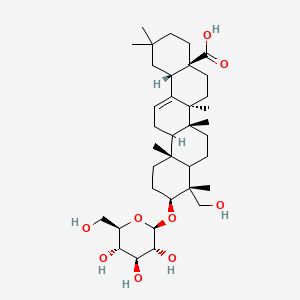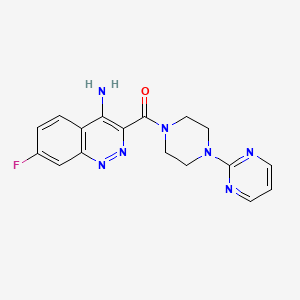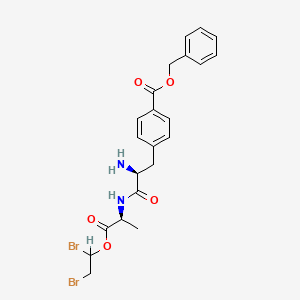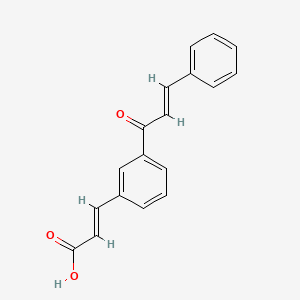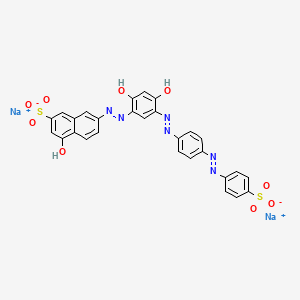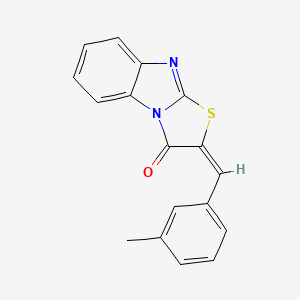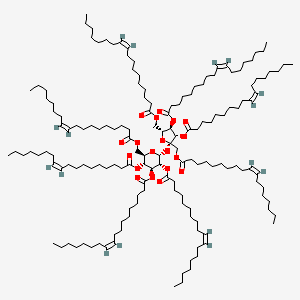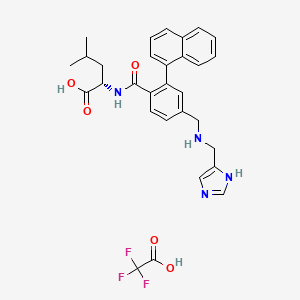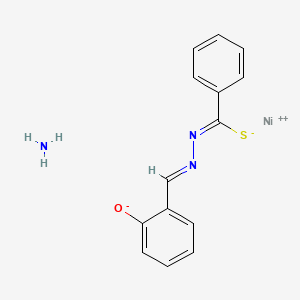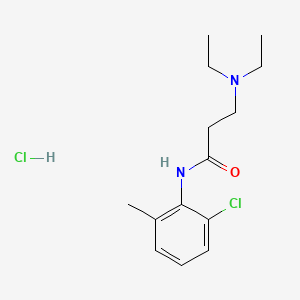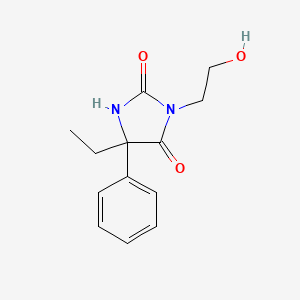
5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin is a chemical compound belonging to the hydantoin class Hydantoins are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin typically involves the reaction of ethyl hydantoin with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-(2-oxoethyl)-5-phenylhydantoin.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethyl-5-phenylhydantoin
- 3-(2-Hydroxyethyl)-5-phenylhydantoin
- 5-Methyl-3-(2-hydroxyethyl)-5-phenylhydantoin
Uniqueness
5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92108-70-8 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-ethyl-3-(2-hydroxyethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-13(10-6-4-3-5-7-10)11(17)15(8-9-16)12(18)14-13/h3-7,16H,2,8-9H2,1H3,(H,14,18) |
Clé InChI |
VMEIJWDEPHUHMS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





